molecular formula C10H12FNO3 B1287378 2-Butoxy-4-fluoro-1-nitrobenzene CAS No. 28987-47-5

2-Butoxy-4-fluoro-1-nitrobenzene

Cat. No.: B1287378
CAS No.: 28987-47-5
M. Wt: 213.21 g/mol
InChI Key: KFNYFOBLEIPMEZ-UHFFFAOYSA-N
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Description

2-Butoxy-4-fluoro-1-nitrobenzene is an organic compound with the molecular formula C10H12FNO3. It is a derivative of nitrobenzene, where the benzene ring is substituted with butoxy, fluoro, and nitro groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-Butoxy-4-fluoro-1-nitrobenzene is utilized in several scientific research fields:

Safety and Hazards

While specific safety and hazard information for 2-Butoxy-4-fluoro-1-nitrobenzene is not available, similar compounds often require avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butoxy-4-fluoro-1-nitrobenzene is typically synthesized through a multi-step process. The initial step involves the preparation of 4-fluoro-1-nitrobenzene. This intermediate is then reacted with butoxy bromide under specific conditions to yield the final product . The reaction conditions, such as temperature, solvent, and catalysts, can be adjusted based on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The process may include continuous flow reactors and automated systems to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4-fluoro-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens and nitrating agents, with conditions involving acidic catalysts.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or metal hydrides are used.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Reduction: 2-Butoxy-4-fluoroaniline

    Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2-Butoxy-4-fluoro-1-nitrobenzene exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the fluoro and butoxy groups influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, cellular signaling pathways, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butoxy-4-chloro-1-nitrobenzene
  • 2-Butoxy-4-bromo-1-nitrobenzene
  • 2-Butoxy-4-iodo-1-nitrobenzene

Uniqueness

2-Butoxy-4-fluoro-1-nitrobenzene is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to other halogenated derivatives. This difference can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-butoxy-4-fluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-2-3-6-15-10-7-8(11)4-5-9(10)12(13)14/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNYFOBLEIPMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611895
Record name 2-Butoxy-4-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28987-47-5
Record name 2-Butoxy-4-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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